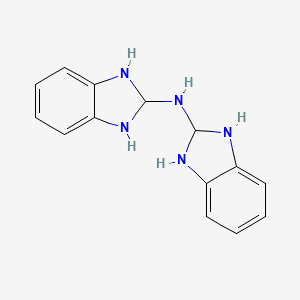![molecular formula C14H13BrO B14015264 3-Bromo-2',3'-dimethyl-[1,1'-biphenyl]-4-ol](/img/structure/B14015264.png)
3-Bromo-2',3'-dimethyl-[1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 3-position, two methyl groups at the 2’ and 3’ positions, and a hydroxyl group at the 4-position on the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the bromination of 2’,3’-dimethyl-[1,1’-biphenyl]-4-ol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 3-bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-one.
Reduction: Formation of 2’,3’-dimethyl-[1,1’-biphenyl]-4-ol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic and nucleophilic interactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-3’-chloro-1,1’-biphenyl: Similar structure with a chlorine atom instead of a methyl group.
2-Bromo-3’,5’-dimethyl-1,1’-biphenyl: Similar structure with different positions of the bromine and methyl groups.
Uniqueness
3-Bromo-2’,3’-dimethyl-[1,1’-biphenyl]-4-ol is unique due to the specific arrangement of the bromine, methyl, and hydroxyl groups on the biphenyl scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H13BrO |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
2-bromo-4-(2,3-dimethylphenyl)phenol |
InChI |
InChI=1S/C14H13BrO/c1-9-4-3-5-12(10(9)2)11-6-7-14(16)13(15)8-11/h3-8,16H,1-2H3 |
Clave InChI |
XSNSHJLKWJONTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14015192.png)
![Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14015195.png)
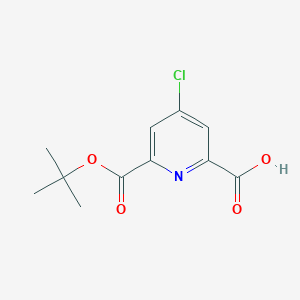
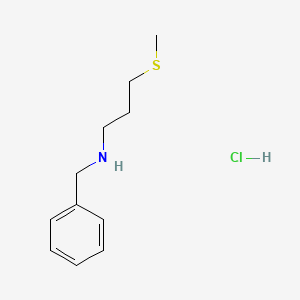
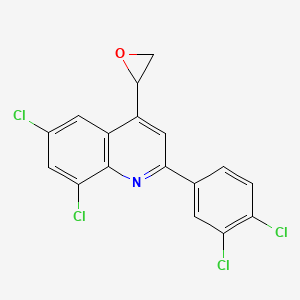
![1-[4-(Trifluoromethoxy)benzyl]piperazine 2HCl](/img/structure/B14015220.png)
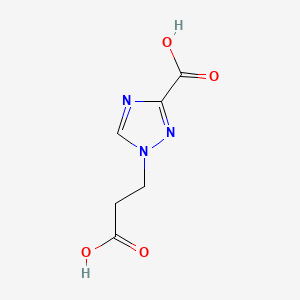
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate](/img/structure/B14015237.png)
![5-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14015241.png)

